3-Chloro-6-phenoxypyridazine
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-Chloro-6-phenoxypyridazine, involves multiple steps such as chlorination, substitution, and oxidation reactions. For example, the synthesis of 3-chloro-5-methylpyridazine, an analogous compound, is achieved from citraconic anhydride through a series of reactions including chlorination and substitution, showcasing the complexity and versatility in the synthesis of pyridazine derivatives (Zhao Chun-shen, 2009). This demonstrates the synthetic routes available for creating 3-Chloro-6-phenoxypyridazine and its analogs.
Molecular Structure Analysis
The molecular structure of pyridazine compounds, including 3-Chloro-6-phenoxypyridazine, has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, DFT calculations and spectroscopic analyses such as FT-Raman and FT-Infrared spectra have been utilized to elucidate the structural and vibrational characteristics of similar compounds, providing insights into their molecular geometry and electronic properties (S. Vijaya Chamundeeswari et al., 2013).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including chlorination and oxidative synthesis, which are pivotal in modifying their chemical structure for specific applications. The use of hypervalent iodine(III) reagents for chlorination and oxidation reactions demonstrates the reactivity of these compounds and their potential for further chemical transformations (Prerana B. Thorat et al., 2013).
Scientific Research Applications
Herbicidal Applications :
- 3-Chloro-6-phenoxypyridazine has been identified as a potent pre-emergent herbicide. Its herbicidal activity was superior in paddy field conditions compared to other phenoxypyridazines (Tamura, Jojima, Kawakubo, Nakamura, & Takematsu, 1966).
- Various 3-halo-6-phenoxypyridazines, including 3-chloro-6-phenoxypyridazine, showed significant herbicidal effects on radish and millet. Some derivatives also promoted shoot growth in millet (Jojima, Yoshimura, Takematsu, & Tamura, 1963).
Synthesis of Derivatives :
- 3-Chloro-6-phenoxypyridazine was used in the synthesis of various pyridazine derivatives, which were then evaluated for their herbicidal properties (Jojima & Tamura, 1965).
- The compound was also used in large-scale synthesis processes, demonstrating its utility in chemical manufacturing (Bryant, Kunng, & South, 1995).
Pharmaceutical Importance :
- In medicinal chemistry, derivatives of pyridazine, including 3-Chloro-6-phenoxypyridazine analogs, have shown significant importance. They are used in synthesizing compounds with potential pharmaceutical applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Chemical Reactions and Syntheses :
- Reactions involving 3-Chloro-6-phenoxypyridazine and its role in the formation of other chemical compounds have been studied, highlighting its versatility in chemical synthesis (Chung, Kang, & Yoon, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have been studied for their potential as herbicides and anticancer agents .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets and cause significant changes . For instance, some pyridazine derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Given its potential as a herbicide and anticancer agent, it’s likely that it affects pathways related to cell growth and division .
Result of Action
As mentioned earlier, some pyridazine derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells . As a potential herbicide, it may inhibit plant growth .
properties
IUPAC Name |
3-chloro-6-phenoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVMGVIGYPNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328034 | |
Record name | 3-Chloro-6-phenoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-phenoxypyridazine | |
CAS RN |
1490-44-4 | |
Record name | 3-Chloro-6-phenoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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